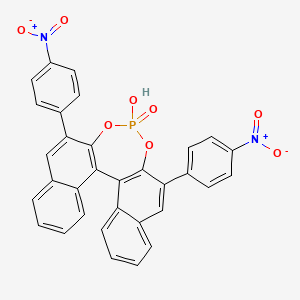

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Description

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate is a chiral phosphoric acid derivative characterized by a binaphthyl backbone substituted with 4-nitrophenyl groups at the 3,3' positions. Its molecular formula is C₃₂H₂₁N₂O₇P, with a molecular weight of 592.50 g/mol. The compound’s (S)-configuration ensures enantioselective behavior, making it a critical organocatalyst in asymmetric synthesis .

Properties

IUPAC Name |

13-hydroxy-10,16-bis(4-nitrophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H19N2O8P/c35-33(36)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(37)38)32(30)42-43(39,40)41-31(27)29/h1-18H,(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVIDRFWCFHRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)[N+](=O)[O-])OP(=O)(O3)O)C7=CC=C(C=C7)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H19N2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101114233 | |

| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101114233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695162-89-1 | |

| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695162-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis(4-nitrophenyl)-, 4-oxide, (11bR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101114233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrophenyl derivatives with a binaphthyl precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. For instance, the use of nanostructured manganese oxides as catalysts has been reported to enhance the hydrolysis of bis(4-nitrophenyl)phosphate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help achieve the desired product quality. Industrial methods also focus on sustainability and reducing the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate undergoes various chemical reactions, including hydrolysis, reduction, and substitution. The hydrolysis of the phosphate ester bond is a notable reaction, often catalyzed by metal complexes or nanostructured catalysts .

Common Reagents and Conditions: Common reagents used in these reactions include metal catalysts such as manganese oxides, hydroxamic acid complexes, and other transition metal complexes. The reactions typically occur under mild conditions, such as ambient temperature and neutral pH, to ensure the stability of the compound and the efficiency of the reaction .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the phosphate ester bond results in the formation of nitrophenol and inorganic phosphate .

Scientific Research Applications

Structural Properties

- Molecular Formula : C32H19N2O8P

- Molecular Weight : 590.5 g/mol

- CAS Number : 878111-16-1

- Chemical Structure : The compound features a phosphoric acid derivative with two nitrophenyl groups attached to a binaphthyl core, providing it with unique stereochemical properties that are advantageous for catalytic applications .

Catalytic Applications

1. Asymmetric Catalysis

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate serves as a chiral phosphoric acid catalyst in various asymmetric reactions. Its ability to activate electrophiles and stabilize transition states allows for the selective formation of enantiomers in reactions such as:

- Aldol Reactions : It promotes the formation of β-hydroxy carbonyl compounds with high enantioselectivity.

- Friedel-Crafts Reactions : This compound facilitates the alkylation of aromatic compounds, enhancing regioselectivity and enantioselectivity.

2. Organocatalysis

The compound has been employed in organocatalytic processes due to its ability to function without the need for metal catalysts. This feature is particularly beneficial in green chemistry initiatives aimed at reducing environmental impact. Notable reactions include:

- Michael Additions : It catalyzes the addition of nucleophiles to α,β-unsaturated carbonyl compounds, leading to high yields of products.

- Cycloaddition Reactions : The compound has shown efficacy in promoting cycloadditions with excellent stereochemical control.

Pharmaceutical Applications

1. Drug Development

The unique properties of (S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate have made it a valuable intermediate in the synthesis of pharmaceutical compounds. Its chiral nature is crucial for developing drugs that require specific enantiomeric forms for efficacy and safety.

2. Synthesis of Bioactive Molecules

Research has demonstrated its utility in synthesizing various bioactive molecules that exhibit therapeutic effects against diseases such as cancer and bacterial infections. The compound's ability to facilitate complex organic transformations makes it a key player in medicinal chemistry.

Case Studies

Mechanism of Action

The mechanism of action of (S)-3,3’-Bis(4-nitrophenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate involves the hydrolysis of the phosphate ester bond. This reaction is often catalyzed by metal complexes, which facilitate the cleavage of the bond through coordination with the phosphate group. The molecular targets include the phosphate ester bond, and the pathways involved are primarily hydrolytic, with the formation of nitrophenol and inorganic phosphate as the main products .

Comparison with Similar Compounds

Key Properties :

- Stereochemical Purity : High enantiomeric excess (94% ee) achieved via chiral HPLC (Daicel Chiralpak IA column, 90/10 hexane/i-PrOH) .

- Optical Activity : [α]D²⁶ = +15 (c = 1.00, CHCl₃) .

- Synthesis : Synthesized in 65% yield via column chromatography (hexane/ethyl acetate = 85/15) and validated by HRMS (calcd. 377.2593; found 377.2599) .

Comparison with Similar Compounds

The compound belongs to a family of binaphthyl-based chiral phosphates with tunable steric and electronic properties. Below is a comparative analysis with structurally analogous catalysts:

Structural and Functional Comparison

Key Trends in Performance

Electronic Effects :

- Electron-Withdrawing Groups (e.g., 4-nitrophenyl in the target compound, trifluoromethyl in BBH): Increase Brønsted acidity, enhancing catalytic activity in proton-transfer reactions .

- Electron-Donating Groups (e.g., tert-butyl in CAS 1442645-05-7): Improve steric shielding but reduce acidity, favoring reactions requiring bulky environments .

Steric Bulk :

- Larger substituents (e.g., triphenylsilyl in CAS 929097-92-7) improve enantioselectivity in sterically demanding reactions but may reduce solubility .

- The target compound’s 4-nitrophenyl groups balance moderate steric bulk with electronic activation, making it versatile in diverse asymmetric transformations .

Chromatographic Behavior :

- BNP (unsubstituted) exhibits shorter retention times in chiral HPLC compared to substituted derivatives, reflecting lower enantiomer discrimination .

Case Study: Catalytic Efficiency in Asymmetric Cyclizations

Biological Activity

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate, often referred to as (S)-BINOL-phosphate, is a chiral phosphoric acid derivative that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by its complex arrangement of nitrophenyl groups attached to a binaphthyl backbone, which contributes to its reactivity and selectivity in various chemical reactions.

- Molecular Formula : C₃₂H₁₉N₂O₈P

- Molecular Weight : Approximately 590.48 g/mol

- Structure : Contains two nitrophenyl groups which enhance its electrophilic reactivity.

The biological activity of (S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate can be attributed to several factors:

- Chirality : The chirality of the compound allows it to interact selectively with biological targets. This selectivity is crucial in applications such as drug design where the orientation of molecules can significantly affect their efficacy and safety.

- Electrophilic Character : The presence of nitro groups enhances its electron-withdrawing properties, making it effective in promoting electrophilic reactions. This characteristic is particularly useful in catalyzing asymmetric synthesis reactions.

- Catalytic Applications : (S)-BINOL-phosphate has been widely studied for its role as a catalyst in various organic transformations, particularly in asymmetric synthesis where it facilitates the formation of specific stereoisomers.

Biological Applications

Research has indicated that (S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate exhibits significant biological activity in several areas:

- Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis through specific signaling pathways.

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, making it a candidate for further research in enzyme regulation and drug development.

Comparison of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Structural Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate | C₃₂H₁₉N₂O₈P | Enantiomeric counterpart with opposite chirality |

| (S)-(+)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate | C₂₀H₁₃O₄P | Simpler structure; fewer nitro groups |

| 3,3-Bis(2,4,6-triisopropylphenyl)-1,1-binaphthyl-2,2-diyl hydrogenphosphate | C₅₀H₅₇O₄P | Bulkier substituents; altered electronic properties |

Case Study 1: Antitumor Activity Evaluation

A study conducted on the antitumor effects of (S)-BINOL-phosphate involved treating various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent response where higher concentrations led to increased rates of apoptosis. This suggests potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another research effort aimed at evaluating antimicrobial properties, (S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate was tested against common bacterial pathogens. The findings demonstrated significant inhibition zones compared to control groups, highlighting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (S)-3,3'-Bis(4-nitrophenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate?

- Methodology : Synthesis typically involves phosphorylation of binaphthol derivatives. For structurally similar compounds (e.g., (S)-BINAP derivatives), protocols require anhydrous conditions, inert gas purging, and precise stoichiometric control of reagents like HSICl₃ and amines for phosphorylation . Key steps include:

- Dissolving precursor compounds in dry, degassed solvents (e.g., xylenes).

- Controlled addition of reducing agents (e.g., triethylsilane) to achieve stereochemical fidelity.

- Purification via column chromatography (e.g., hexane/EtOAc gradients) to isolate enantiomerically pure products .

Q. How is the enantiomeric purity of this compound verified?

- Analytical Techniques :

- Chiral HPLC/CE : Native cyclofructan-6 (CF6) columns resolve enantiomers via host-guest interactions with binaphthyl phosphates, as demonstrated for analogs like BNP and VAPOL .

- Optical Rotation : Specific rotation values (e.g., [α]²⁰D) are compared to literature data.

- NMR Spectroscopy : ³¹P NMR distinguishes phosphates from phosphorylated intermediates, while ¹H/¹⁹F NMR confirms substituent positions .

Q. What safety precautions are essential during handling?

- Hazard Mitigation :

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates (OSHA HCS GHS classification: H315, H319, H335) .

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Storage : Keep in airtight containers under dry, inert conditions to prevent hydrolysis .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro groups) influence catalytic activity in asymmetric reactions?

- Mechanistic Insight : Nitro groups enhance Lewis acidity of the phosphate center, improving substrate activation. For example, in allylation reactions, nitro-substituted binaphthyl phosphates increase enantioselectivity (up to 99% ee) by stabilizing transition states via π-π interactions .

- Data Validation : Compare kinetic data (e.g., krel values) between nitro-substituted and non-substituted analogs using chiral GC/MS or HPLC .

Q. What strategies resolve contradictions in stereochemical outcomes during catalytic applications?

- Case Study : Discrepancies in enantioselectivity may arise from solvent polarity or counterion effects. For example:

- Polar solvents (e.g., MeCN) stabilize ion pairs, enhancing stereocontrol.

- Nonpolar solvents (e.g., toluene) may lead to aggregation, reducing selectivity.

Q. How can computational modeling predict the enantioselectivity of this compound in novel reactions?

- Methodology :

- Docking Studies : Simulate substrate binding in the chiral pocket using software (e.g., Gaussian, ORCA).

- Transition State Analysis : Calculate Gibbs free energy differences (ΔΔG‡) between enantiomeric pathways.

- Validation : Correlate computed ee% with experimental results from asymmetric allylic alkylation or cyclopropanation .

Q. What are the limitations of using this compound in aqueous-phase catalysis?

- Stability Issues : Hydrolysis of the phosphate ester under acidic/basic conditions can degrade catalytic performance.

- Mitigation :

- Use fluorinated solvents (e.g., HFIP) to stabilize the phosphate moiety.

- Modify with hydrophobic groups (e.g., triisopropylphenyl) to enhance water resistance, as seen in octahydro-binaphthyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.